molecular formula C19H26ClN7O3 B6492475 N-(4-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}phenyl)acetamide hydrochloride CAS No. 1217067-53-2

N-(4-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}phenyl)acetamide hydrochloride

Cat. No. B6492475
CAS RN: 1217067-53-2
M. Wt: 435.9 g/mol
InChI Key: NLPGWOYOOTTXNH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an acetamide group, a phenyl group, a triazine ring, and two morpholine rings . These functional groups suggest that this compound could have a variety of chemical properties and could potentially be used in a range of applications.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the morpholine rings could be introduced through a reaction with morpholine . The triazine ring could be formed through a reaction with a triazine derivative . The exact synthesis would depend on the specific reactions used and the order in which they are carried out.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The morpholine rings would likely add a significant amount of three-dimensionality to the molecule . The triazine ring and the phenyl group would likely contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the acetamide group could potentially undergo hydrolysis to form an amine and a carboxylic acid . The morpholine rings could potentially undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the morpholine rings could potentially make the compound more soluble in water . The triazine ring could potentially contribute to the compound’s stability and resistance to degradation .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if the compound is highly reactive, it could potentially be hazardous to handle. Additionally, if the compound or its degradation products are toxic, this could also pose a risk .

Future Directions

Future research on this compound could potentially focus on exploring its potential uses. For example, if the compound shows promising biological activity, it could be further developed as a drug . Additionally, research could also focus on improving the synthesis of the compound to make it more efficient and cost-effective .

properties

IUPAC Name

N-[4-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]phenyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N7O3.ClH/c1-14(27)20-15-2-4-16(5-3-15)21-17-22-18(25-6-10-28-11-7-25)24-19(23-17)26-8-12-29-13-9-26;/h2-5H,6-13H2,1H3,(H,20,27)(H,21,22,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPGWOYOOTTXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((4,6-dimorpholino-1,3,5-triazin-2-yl)amino)phenyl)acetamide hydrochloride

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